An In-depth Technical Guide to the Synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol
An In-depth Technical Guide to the Synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol
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For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is a highly functionalized pyridine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its unique substitution pattern, featuring a benzyloxy group, a chlorine atom, an iodine atom, and a hydroxymethyl group, provides multiple reactive sites for further molecular elaboration.[1] This guide details a robust and logical synthetic pathway to this key intermediate, emphasizing the rationale behind experimental choices and providing comprehensive protocols. The molecular weight of this compound is 375.59 g/mol , and its molecular formula is C₁₃H₁₁ClINO₂.[1]
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a pathway originating from a more readily available substituted pyridine core. The primary disconnection points are the hydroxymethyl group at the C2 position and the benzyloxy group at the C5 position. The hydroxymethyl group can be installed via the reduction of a corresponding aldehyde or carboxylic acid. The benzyloxy group is typically introduced through a nucleophilic substitution reaction. The chloro and iodo substituents are often incorporated early in the synthesis, leveraging the regioselectivity of halogenation reactions on the pyridine ring.
A plausible forward synthesis, therefore, initiates with a polysubstituted pyridine, such as 2,6-dichloro-4-iodopyridine, and proceeds through a series of functional group interconversions and substitutions.
Overall Synthesis Pathway
The following diagram illustrates the proposed multi-step synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol.
Caption: Proposed synthesis pathway for (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2,6-Dichloro-4-iodopyridine
The initial step involves the iodination of 2,6-dichloropyridine. This transformation can be achieved using various iodinating agents. The reactivity of the pyridine ring is influenced by the two electron-withdrawing chlorine atoms, which direct the electrophilic iodination to the C4 position.[2]
Protocol:
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To a solution of 2,6-dichloropyridine in a suitable organic solvent (e.g., chloroform or dichloromethane), add an iodinating reagent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).
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The reaction is typically carried out at room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining iodine.
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The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2,6-dichloro-4-iodopyridine.[3]
| Parameter | Value |
| Starting Material | 2,6-Dichloropyridine |
| Reagent | N-Iodosuccinimide (NIS) |
| Solvent | Chloroform |
| Temperature | Room Temperature |
| Typical Yield | >90% |
Step 2: Synthesis of 2,6-Dichloro-4-iodopyridine-3-carbaldehyde
The introduction of a formyl group at the C3 position is accomplished via a Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce an aldehyde functionality onto an electron-rich aromatic ring.[4] In this case, the pyridine nitrogen and the existing halogen substituents direct the formylation to the C3 position.
Protocol:
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In a flame-dried flask under an inert atmosphere, phosphorus oxychloride is added to dimethylformamide at 0°C to form the Vilsmeier reagent.
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2,6-Dichloro-4-iodopyridine is then added to the pre-formed Vilsmeier reagent.
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The reaction mixture is heated, typically to around 95-100°C, and stirred for several hours.[4]
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After cooling, the mixture is carefully poured onto crushed ice and neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution.
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The resulting precipitate is collected by filtration, washed with water, and dried to afford 2,6-dichloro-4-iodopyridine-3-carbaldehyde.[5]
| Parameter | Value |
| Starting Material | 2,6-Dichloro-4-iodopyridine |
| Reagents | POCl₃, DMF |
| Temperature | 95-100°C |
| Typical Yield | Moderate to High |
Step 3: Synthesis of 5-(Benzyloxy)-6-chloro-4-iodopyridine-2-carbaldehyde
This step involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The benzyloxy group is introduced by reacting 2,6-dichloro-4-iodopyridine-3-carbaldehyde with benzyl alcohol in the presence of a base. The chlorine atom at the C6 position is more susceptible to nucleophilic attack due to the activating effect of the adjacent nitrogen atom and the electron-withdrawing aldehyde group.
Protocol:
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To a solution of benzyl alcohol in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base like sodium hydride (NaH) or potassium tert-butoxide is added at 0°C to generate the benzyl alkoxide.
-
A solution of 2,6-dichloro-4-iodopyridine-3-carbaldehyde in the same solvent is then added dropwise to the alkoxide solution.
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The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution.[6]
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of water.
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The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated to give the crude product, which can be purified by column chromatography.
| Parameter | Value |
| Starting Material | 2,6-Dichloro-4-iodopyridine-3-carbaldehyde |
| Reagents | Benzyl alcohol, Sodium hydride |
| Solvent | DMF |
| Temperature | Room Temperature to 50°C |
| Typical Yield | Good |
Step 4: Synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol
The final step is the reduction of the aldehyde functionality to a primary alcohol. This is a standard transformation that can be achieved with a variety of reducing agents.[7] Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this purpose, as it will not affect the other functional groups present in the molecule under standard conditions.[7]
Caption: General mechanism for the reduction of an aldehyde to an alcohol using sodium borohydride.
Protocol:
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5-(Benzyloxy)-6-chloro-4-iodopyridine-2-carbaldehyde is dissolved in a protic solvent such as methanol or ethanol.
-
The solution is cooled to 0°C in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is then quenched by the careful addition of water or a dilute acid (e.g., 1M HCl).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product, (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, can be purified by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | 5-(Benzyloxy)-6-chloro-4-iodopyridine-2-carbaldehyde |
| Reagent | Sodium borohydride (NaBH₄) |
| Solvent | Methanol |
| Temperature | 0°C to Room Temperature |
| Typical Yield | High |
Characterization
The structure and purity of the final compound and all intermediates should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the molecular formula.[1]
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the hydroxyl (-OH) and the aromatic C-H bonds.
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Melting Point: To assess the purity of the crystalline solid product.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. The strategy relies on a series of well-established and high-yielding reactions, starting from a commercially available pyridine derivative. The careful control of reaction conditions and regioselectivity at each step is crucial for the successful synthesis of this valuable and highly functionalized building block. This guide serves as a comprehensive resource for researchers engaged in the synthesis of complex heterocyclic molecules for applications in drug discovery and materials science.
References
- Smolecule. (2023, August 16). (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol.
- Sigma-Aldrich. 5-Chloro-6-iodopyridin-4-yl methanol.
- Benchchem. Application Notes and Protocols: 2,6-Dichloro-4-iodopyridine as a Versatile Intermediate for the Synthesis of Trisubstituted Pyridines.
- Benchchem. Application of 2,6-dichloro-4-iodopyridine in Medicinal Chemistry.
- Biosynth. 2,6-Dichloro-4-iodopyridine-3-carbaldehyde.
- Sigma-Aldrich. 2,6-Dichloro-4-iodopyridine 97%.
- Esmaili, S., Moosavi-Zare, A. R., Khazaei, A., & Najafi, Z. (2018). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. Molecules, 23(11), 2959.
- Quora. (2016, January 15). Organic Chemistry: How can you convert a carboxylic acid to its corresponding alcohol?
- Google Patents. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes.
Sources
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